molecular formula C5H10O5 B12401772 D-Ribose-d-2

D-Ribose-d-2

Cat. No.: B12401772
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-GNCXMTFQSA-N
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Description

D-Ribose-d-2 is a naturally occurring pentose sugar that plays a crucial role in various biological processes. It is a component of ribonucleic acid (RNA) and is involved in the synthesis of adenosine triphosphate (ATP), which is the primary energy carrier in cells . This compound is essential for cellular metabolism and energy production, making it a vital molecule in both biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose-d-2 can be synthesized through several chemical and biochemical methods. One common synthetic route involves the protection of D-ribose with acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose. This intermediate is then reduced using potassium borohydride and subsequently hydrolyzed to yield 1-oxy-methyl-5-deoxy-D-ribose. Finally, acetylation produces 1,2,3-triacetyl-5-deoxy-D-ribose .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of D-ribose through the pentose phosphate pathway. The fermentation process can achieve yields exceeding 90 g/L .

Chemical Reactions Analysis

Types of Reactions: D-Ribose-d-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form ribonic acid or reduced to produce deoxyribose .

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3R,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D

InChI Key

PYMYPHUHKUWMLA-GNCXMTFQSA-N

Isomeric SMILES

[2H][C@@]([C@@H](CO)O)([C@H](C=O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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